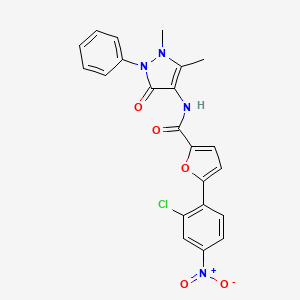
4-hydroxy-3-methoxybenzaldehyde N-methylthiosemicarbazone
描述
4-hydroxy-3-methoxybenzaldehyde N-methylthiosemicarbazone, also known as HMB-4, is a chemical compound that has been extensively studied for its potential applications in scientific research. HMB-4 is a derivative of thiosemicarbazone, a class of compounds that have been shown to possess a wide range of biological activities, including antitumor, antiviral, and antibacterial properties. In
作用机制
The mechanism of action of 4-hydroxy-3-methoxybenzaldehyde N-methylthiosemicarbazone is not fully understood, but it is believed to involve the chelation of metal ions, such as copper, in cells. Copper is an essential element for cell growth and proliferation, but it can also be toxic at high concentrations. This compound may interfere with copper metabolism in cancer cells, leading to cell death. In addition, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its antitumor activity, this compound has been shown to have antiviral and antibacterial properties. It has also been investigated for its potential as an antioxidant, which may help to protect cells from oxidative damage. In addition, this compound has been shown to have anti-inflammatory effects, which may make it useful for the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of using 4-hydroxy-3-methoxybenzaldehyde N-methylthiosemicarbazone in lab experiments is its selectivity for copper ions. This makes it a useful tool for the detection of copper in biological samples. In addition, this compound has been shown to have low toxicity, which makes it a relatively safe compound to work with in the lab. However, one limitation of this compound is its poor solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are a number of future directions for research on 4-hydroxy-3-methoxybenzaldehyde N-methylthiosemicarbazone. One area of research is the development of new fluorescent probes based on this compound for the detection of other metal ions. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential as an antitumor agent. Other potential applications for this compound include its use as an antioxidant and anti-inflammatory agent. Overall, this compound is a promising compound that has the potential to be used in a wide range of scientific research applications.
合成方法
The synthesis of 4-hydroxy-3-methoxybenzaldehyde N-methylthiosemicarbazone involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with N-methylthiosemicarbazide in the presence of a suitable catalyst. The resulting product is a yellow crystalline powder that is soluble in water and organic solvents. The purity of this compound can be determined by various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学研究应用
4-hydroxy-3-methoxybenzaldehyde N-methylthiosemicarbazone has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is its use as a fluorescent probe for the detection of metal ions. This compound has been shown to selectively bind to copper ions, which makes it a useful tool for the detection of copper in biological samples. In addition, this compound has been investigated for its potential as an antitumor agent. Studies have shown that this compound inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells.
属性
IUPAC Name |
1-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-3-methylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2S/c1-11-10(16)13-12-6-7-3-4-8(14)9(5-7)15-2/h3-6,14H,1-2H3,(H2,11,13,16)/b12-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUDYOZUPJMPOSS-WUXMJOGZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NN=CC1=CC(=C(C=C1)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=S)N/N=C/C1=CC(=C(C=C1)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40425197 | |
| Record name | AC1O9XSK | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40425197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4275-89-2 | |
| Record name | AC1O9XSK | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40425197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[2-(4-morpholinyl)-2-phenylethyl]-5-phenyl-3-isoxazolecarboxamide](/img/structure/B6026370.png)
![1-[(2,5-dimethyl-3-thienyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B6026373.png)
![1-(3-chlorophenyl)-4-[4-(diethylamino)-2-hydroxybenzylidene]-3,5-pyrazolidinedione](/img/structure/B6026381.png)
![2-[(2-chlorobenzyl)thio]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B6026388.png)
![4-[(4-chlorobenzyl)thio]-6-nitro-3-(1,3-oxathiolan-2-yl)-1-phenyl-1H-indazole](/img/structure/B6026391.png)


![2-(1-{3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]propanoyl}-2-piperidinyl)ethanol](/img/structure/B6026411.png)
![3-[(3,6-dimethyl-2-pyrazinyl)amino]-2-azepanone](/img/structure/B6026419.png)
![1-(5-{[benzyl(methyl)amino]methyl}-2-methoxyphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6026426.png)
![2-allyl-6-({[3-mercapto-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B6026431.png)
![1-(1-azocanyl)-3-[2-methoxy-4-({[2-(3-methyl-2-pyridinyl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6026447.png)
![5,6-dimethyl-2-[(2-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B6026452.png)